7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide
Description
7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide is a versatile chemical compound with a unique structure that includes a six-membered cyclohexyl ring, a primary amine group, a hydroxyl group, and a heptanamide chain. This compound is used in various scientific research applications due to its distinctive properties and potential for diverse chemical reactions .
Properties
IUPAC Name |
7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c15-10-6-2-1-3-9-14(18)16-13-8-5-4-7-12(13)11-17/h12-13,17H,1-11,15H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRKIGVDDQOXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC(=O)CCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Heptanamide Chain: The heptanamide chain is attached through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminum hydride).
Substitution: The primary amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 (sodium borohydride) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH (sodium hydroxide) or K2CO3 (potassium carbonate).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic applications, including drug discovery and development.
Industry: Employed in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide involves its interaction with specific molecular targets and pathways. The primary amine group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
7-amino-N-{[2-(hydroxymethyl)cyclopentyl]methyl}heptanamide: Contains a five-membered cyclopentyl ring instead of a six-membered cyclohexyl ring.
7-amino-N-{[1-(hydroxymethyl)cyclohexyl]methyl}heptanamide: Similar structure but with a different substitution pattern on the cyclohexyl ring.
Uniqueness
7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
